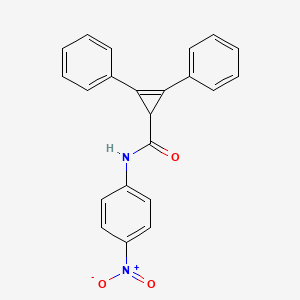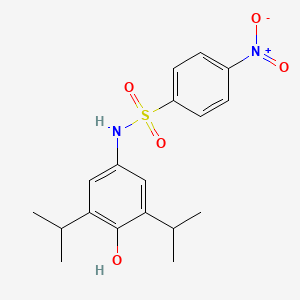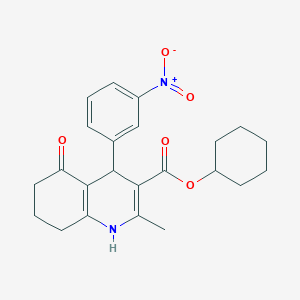
1-(4-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research due to its unique properties. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. In
作用機序
MPTP is converted into 1-methyl-4-phenylpyridinium ion (MPP+) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then transported into dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity results in a range of biochemical and physiological effects, including the loss of dopaminergic neurons, decreased dopamine levels, and motor deficits. MPTP also induces oxidative stress, inflammation, and mitochondrial dysfunction, which are all implicated in the pathogenesis of Parkinson's disease.
実験室実験の利点と制限
MPTP is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders due to its ability to selectively destroy dopaminergic neurons in the brain. However, MPTP-induced neurotoxicity is not identical to Parkinson's disease, and caution must be taken when extrapolating results from animal models to humans. Additionally, MPTP is a potent neurotoxin that can be hazardous to handle, and appropriate safety precautions must be taken in the laboratory.
将来の方向性
For MPTP research include developing new animal models that more closely mimic Parkinson's disease, identifying new therapeutic targets, and developing new treatments for the disease. Additionally, MPTP research may have broader implications for understanding the mechanisms of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
Conclusion:
In conclusion, 1-(4-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione, or MPTP, is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. Its unique properties make it a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, allowing researchers to study the disease in animal models. While caution must be taken when extrapolating results from animal models to humans, MPTP research has the potential to advance our understanding of the disease and develop new treatments.
合成法
MPTP is synthesized through a series of chemical reactions involving 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and tetrahydrofuran (THF). The process involves the oxidation of MPTP with potassium permanganate in the presence of THF, followed by acidification with hydrochloric acid to yield MPTP.
科学的研究の応用
MPTP has been widely used in scientific research to study Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the brain. MPTP selectively destroys dopaminergic neurons in the substantia nigra, which is the same region of the brain affected in Parkinson's disease. By inducing Parkinson's-like symptoms in animal models, MPTP has been instrumental in advancing our understanding of the disease and developing new treatments.
特性
IUPAC Name |
1-(4-methylphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-4-6-11(7-5-10)16-14(17)9-12(15(16)18)13-3-2-8-19-13/h4-7,12-13H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHINOXAOSFONJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386877 |
Source


|
| Record name | 1-(4-methylphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione | |
CAS RN |
5905-53-3 |
Source


|
| Record name | 1-(4-methylphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4960457.png)
![1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4960464.png)
![methyl N-cyano-N-[4-(diethylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B4960467.png)
![N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B4960477.png)
![4,4-dimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4960485.png)

![5-bromo-3'-(methylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4960488.png)

![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4960504.png)
![4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4960507.png)


